molecular formula C8H10BrNO B1358740 3-Bromo-5-propoxypyridine CAS No. 370879-78-0

3-Bromo-5-propoxypyridine

Cat. No.: B1358740
CAS No.: 370879-78-0
M. Wt: 216.07 g/mol
InChI Key: RPZVZCUMJDFFTE-UHFFFAOYSA-N
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Description

3-Bromo-5-propoxypyridine is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridine, where the bromine atom is substituted at the third position and the propoxy group is substituted at the fifth position

Biochemical Analysis

Biochemical Properties

3-Bromo-5-propoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and function . Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression and enzyme activity, ultimately affecting cellular function. For example, it may inhibit certain enzymes involved in glycolysis, leading to reduced ATP production and altered cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade over time, leading to reduced efficacy in biochemical reactions. Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression or enzyme activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound may result in toxic or adverse effects, such as cell death or altered metabolic activity. Threshold effects may also be observed, where a certain dosage is required to elicit a specific response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially altering their activity and affecting metabolic flux. For instance, it may inhibit enzymes involved in glycolysis, leading to reduced ATP production and altered cellular metabolism. Additionally, it can affect the levels of specific metabolites, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. For example, it may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. This distribution can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with enzymes involved in energy production. This localization can influence its effects on cellular metabolism and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-propoxypyridine typically involves the bromination of 5-propoxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-propoxypyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or cesium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of 5-propoxypyridine.

    Cross-Coupling Reactions: Various biaryl or alkyl-aryl compounds.

    Oxidation and Reduction: Oxidized or reduced forms of the pyridine ring.

Scientific Research Applications

3-Bromo-5-propoxypyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Used in the synthesis of functional materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.

Comparison with Similar Compounds

    3-Bromo-5-methoxypyridine: Similar structure but with a methoxy group instead of a propoxy group.

    3-Bromo-5-ethoxypyridine: Similar structure but with an ethoxy group instead of a propoxy group.

    3-Chloro-5-propoxypyridine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 3-Bromo-5-propoxypyridine is unique due to the specific positioning of the bromine and propoxy groups, which can influence its reactivity and the types of reactions it can undergo. The propoxy group provides steric hindrance and electronic effects that can affect the compound’s behavior in chemical reactions.

Properties

IUPAC Name

3-bromo-5-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZVZCUMJDFFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627298
Record name 3-Bromo-5-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370879-78-0
Record name 3-Bromo-5-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Propanol and 3,5-dibromopyridine were processed as described in Example 7A except that the heating time was extended to 4 hours. The reaction mixture was quenched onto ice/water, extracted with ethyl ether, and concentrated under reduced pressure. The residue was purified on silica gel (hexanes:ethyl acetate, 8:2) to provide the title compound as a colorless oil (25% yield). MS (DCI/NH3) m/z 216/218 (M+H)+.
Quantity
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Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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